2-(4-Chlorophenyl)-2,2-difluoroacetamide
Overview
Description
2-(4-Chlorophenyl)-2,2-difluoroacetamide is an organic compound characterized by the presence of a chlorophenyl group and two fluorine atoms attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2,2-difluoroacetamide typically involves the reaction of 4-chloroaniline with difluoroacetic acid or its derivatives. One common method includes the following steps:
Nitration: 4-Chloroaniline is nitrated to form 4-chloro-2-nitroaniline.
Reduction: The nitro group is reduced to an amine group, yielding 4-chloro-2-aminophenyl.
Acylation: The amine is then acylated with difluoroacetic anhydride or difluoroacetyl chloride to produce this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2,2-difluoroacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.
Reduction Reactions: The amide group can be reduced to an amine under specific conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., bromine) and catalysts like iron(III) chloride can facilitate substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.
Major Products Formed
Substitution: Products include halogenated derivatives of the original compound.
Reduction: The primary product is the corresponding amine.
Oxidation: Major products include carboxylic acids and other oxidized forms.
Scientific Research Applications
2-(4-Chlorophenyl)-2,2-difluoroacetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2,2-difluoroacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorophenyl and difluoroacetamide groups allows the compound to bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including enzyme inhibition and altered cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Bromophenyl)-2,2-difluoroacetamide: Similar structure with a bromine atom instead of chlorine.
2-(4-Fluorophenyl)-2,2-difluoroacetamide: Contains a fluorine atom in place of chlorine.
2-(4-Methylphenyl)-2,2-difluoroacetamide: Features a methyl group instead of chlorine.
Uniqueness
2-(4-Chlorophenyl)-2,2-difluoroacetamide is unique due to the specific combination of the chlorophenyl and difluoroacetamide groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials.
Properties
IUPAC Name |
2-(4-chlorophenyl)-2,2-difluoroacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF2NO/c9-6-3-1-5(2-4-6)8(10,11)7(12)13/h1-4H,(H2,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHLWQHZATMGNPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)N)(F)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40626-55-9 | |
Record name | 4-Chloro-α,α-difluorobenzeneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40626-55-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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